molecular formula C12H13ClN2O2 B11866410 Tert-butyl 6-chloro-1H-indazole-1-carboxylate

Tert-butyl 6-chloro-1H-indazole-1-carboxylate

Cat. No.: B11866410
M. Wt: 252.69 g/mol
InChI Key: MUTVEMVZHCZUTJ-UHFFFAOYSA-N
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Description

Tert-butyl 6-chloro-1H-indazole-1-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and are commonly used in medicinal chemistry. The tert-butyl group and the chloro substituent on the indazole ring enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-chloro-1H-indazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chlorobenzonitrile with tert-butyl hydrazinecarboxylate in the presence of a base, followed by cyclization to form the indazole ring . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize byproducts and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-chloro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield tert-butyl 6-amino-1H-indazole-1-carboxylate .

Scientific Research Applications

Tert-butyl 6-chloro-1H-indazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 6-chloro-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The chloro and tert-butyl groups can enhance binding affinity and selectivity, leading to improved biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-amino-1H-indazole-1-carboxylate
  • Tert-butyl 6-hydroxy-1H-indazole-1-carboxylate
  • Tert-butyl 6-methyl-1H-indazole-1-carboxylate

Uniqueness

Tert-butyl 6-chloro-1H-indazole-1-carboxylate is unique due to the presence of the chloro substituent, which can significantly influence its reactivity and biological activity. The chloro group can participate in various substitution reactions, making it a versatile intermediate in chemical synthesis .

Properties

Molecular Formula

C12H13ClN2O2

Molecular Weight

252.69 g/mol

IUPAC Name

tert-butyl 6-chloroindazole-1-carboxylate

InChI

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-10-6-9(13)5-4-8(10)7-14-15/h4-7H,1-3H3

InChI Key

MUTVEMVZHCZUTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Cl)C=N1

Origin of Product

United States

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